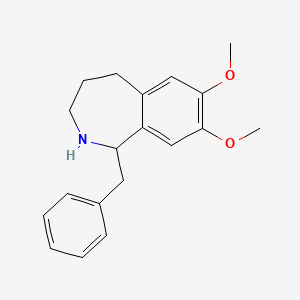
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, and it contains two methoxy groups and a phenylmethyl group. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired compound . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a pharmacologically active agent with potential therapeutic applications. For example, benzazepine derivatives have been investigated for their potential use in treating cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . In medicine, compounds like tolvaptan, which is a benzazepine derivative, have been used for the treatment of hyponatremia . Additionally, benzazepines have been explored for their antibacterial activity and as sodium channel blockers .
Mechanism of Action
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis . Others may function as agonists or antagonists of various receptors, such as nicotinic acetylcholine receptors . The specific mechanism of action depends on the structural features of the compound and its interaction with biological targets.
Comparison with Similar Compounds
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be compared with other benzazepine derivatives, such as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-benzo[d]azepine . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of methoxy groups and a phenylmethyl group in 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives.
Properties
CAS No. |
57854-60-1 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-21-18-12-15-9-6-10-20-17(16(15)13-19(18)22-2)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,17,20H,6,9-11H2,1-2H3 |
InChI Key |
SIDQSALPGWSBPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCCC2=C1)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















